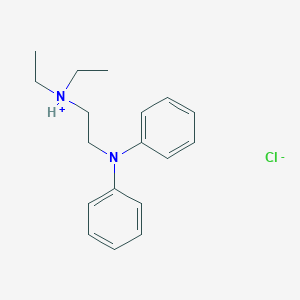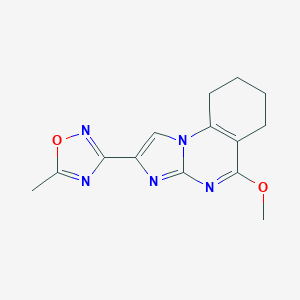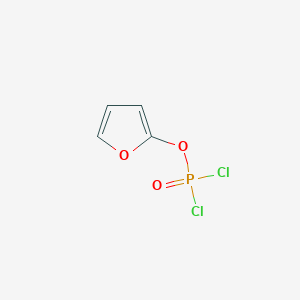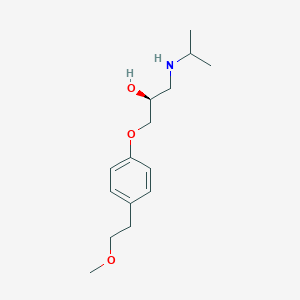
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride (DPDPE) is a synthetic opioid peptide that acts as a selective agonist for the delta-opioid receptor. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride acts as a selective agonist for the delta-opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor produces a variety of effects, including pain relief, sedation, and euphoria.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been shown to produce a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. The compound has also been shown to produce analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a useful tool for studying the delta-opioid receptor and its effects on various physiological processes. The compound is relatively stable and can be easily synthesized, making it a convenient tool for laboratory experiments. However, it is important to note that N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a synthetic opioid peptide and should be used with caution in laboratory settings.
Orientations Futures
There are many potential future directions for research on N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and the delta-opioid receptor. One area of interest is the development of novel therapeutic agents that target this receptor for the treatment of pain, addiction, and other conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and its potential applications in scientific research.
Méthodes De Synthèse
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of N,N-diethylglycine with diphenylalanine, followed by deprotection and purification to yield the final product.
Applications De Recherche Scientifique
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain modulation, addiction, and other physiological processes. The compound has also been investigated as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and neurodegenerative diseases.
Propriétés
Numéro CAS |
101418-45-5 |
|---|---|
Nom du produit |
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride |
Formule moléculaire |
C18H25ClN2 |
Poids moléculaire |
304.9 g/mol |
Nom IUPAC |
diethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2.ClH/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
Clé InChI |
PTFOPRJKELEUPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Synonymes |
2-(diphenylamino)ethyl-diethyl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)




![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)


![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)